molecular formula C16H24ClNO3 B4406572 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride

2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride

Cat. No.: B4406572
M. Wt: 313.82 g/mol
InChI Key: HQMKNHQJQZYKHT-UHFFFAOYSA-N
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Description

2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound that features a benzaldehyde moiety linked to a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the chloropropoxy group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts if necessary.

Major Products Formed

    Oxidation: 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzoic acid.

    Reduction: 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde derivatives.

Scientific Research Applications

2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride
  • 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzoic acid
  • 2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzyl alcohol

Uniqueness

2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and benzaldehyde moiety make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-13-10-17(11-14(2)20-13)8-5-9-19-16-7-4-3-6-15(16)12-18;/h3-4,6-7,12-14H,5,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMKNHQJQZYKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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